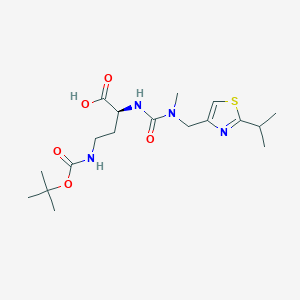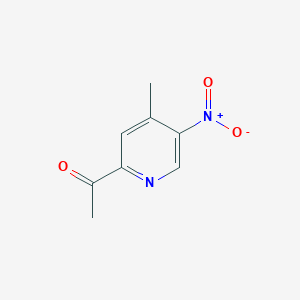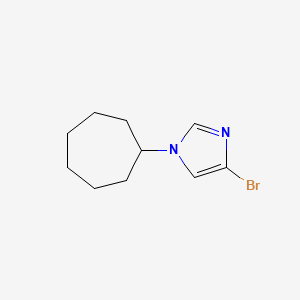
4-bromo-1-cycloheptyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cycloheptyl-1H-imidazole is a chemical compound that belongs to the imidazole family. The compound’s molecular formula is C10H15BrN2, and it has a molecular weight of 243.1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cycloheptyl-1H-imidazole typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides, aromatic, and saturated heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of room temperature ionic liquids for one-pot synthesis of imidazoles offers excellent isolated yields and efficient recovery and recycling of the ionic liquid .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-cycloheptyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Room Temperature Ionic Liquids: Employed for one-pot synthesis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles with different functional groups.
Scientific Research Applications
4-Bromo-1-cycloheptyl-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism by which 4-bromo-1-cycloheptyl-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cycloheptyl-1H-imidazole: Similar structure but lacks the bromine atom.
4-Chloro-1-cycloheptyl-1H-imidazole: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1-cycloheptyl-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-1-cycloheptylimidazole |
InChI |
InChI=1S/C10H15BrN2/c11-10-7-13(8-12-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |
InChI Key |
BMAXTPUQFTXCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


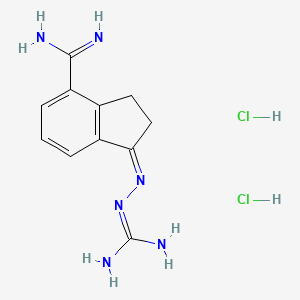
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)

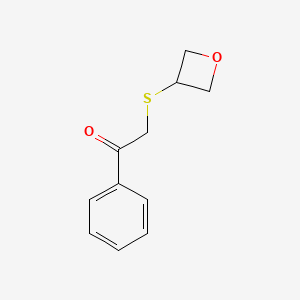
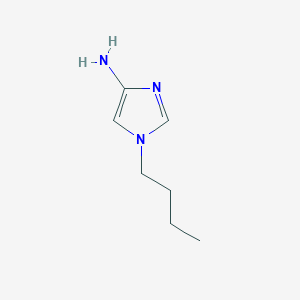
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
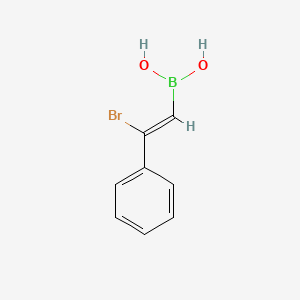
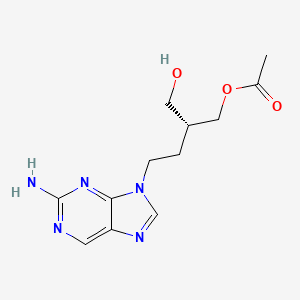

![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)

